Cas no 78636-31-4 (Captopril-N-acetylcysteine Disulfide)

Captopril-N-acetylcysteine Disulfide is a disulfide conjugate formed by the covalent linkage of captopril, an angiotensin-converting enzyme (ACE) inhibitor, and N-acetylcysteine (NAC), a thiol-containing antioxidant. This hybrid compound combines the pharmacological properties of both parent molecules, offering potential synergistic effects in cardiovascular and oxidative stress-related applications. The disulfide bond ensures stability while allowing controlled release of active thiol groups under reducing conditions. Its dual-action mechanism may enhance therapeutic efficacy by concurrently targeting hypertension (via ACE inhibition) and mitigating oxidative damage (through NAC-derived free radical scavenging). The compound is of interest in research exploring novel approaches for managing cardiovascular diseases with comorbid oxidative stress.
Captopril-N-acetylcysteine Disulfide structure
78636-31-4 structure
Product Name:Captopril-N-acetylcysteine Disulfide
CAS No:78636-31-4
MF:C14H22N2O6S2
MW:378.46428155899
CID:4557145
Update Time:2025-05-24

Captopril-N-acetylcysteine Disulfide Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-[(2S)-2-Methyl-3-Methylsulfinylpropanoyl]pyrrolidine-2-carboxylic acid
    • Captopril IMP
    • Captopril Related Compound 10
    • Acetylcysteine Impurity 15
    • Captopril-N-acetylcysteine Disulfide
    • Inchi: 1S/C14H22N2O6S2/c1-8(12(18)16-5-3-4-11(16)14(21)22)6-23-24-7-10(13(19)20)15-9(2)17/h8,10-11H,3-7H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t8-,10+,11+/m1/s1
    • InChI Key: GKTSZJWSDBILKT-MIMYLULJSA-N
    • SMILES: C(O)(=O)[C@@H]1CCCN1C(=O)[C@H](C)CSSC[C@H](NC(C)=O)C(O)=O

Captopril-N-acetylcysteine Disulfide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Captopril-N-acetylcysteine Disulfide

Captopril-N-acetylcysteine Disulfide (CAS No. 78636-31-4): A Comprehensive Overview

Captopril-N-acetylcysteine Disulfide, also known by its CAS registry number 78636-31-4, is a compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor, and N-acetylcysteine (NAC), a potent antioxidant and precursor to the endogenous antioxidant glutathione. The combination of these two bioactive molecules into a disulfide-linked structure offers unique therapeutic potential, particularly in the treatment of cardiovascular diseases and oxidative stress-related conditions.

The structural design of Captopril-N-acetylcysteine Disulfide integrates the ACE-inhibiting properties of captopril with the antioxidant capabilities of NAC. This dual functionality makes it a promising candidate for addressing multifactorial diseases where both hypertension and oxidative stress play significant roles. Recent studies have demonstrated that this compound not only effectively lowers blood pressure but also exhibits potent anti-inflammatory and cardioprotective effects, which are critical in managing cardiovascular disorders.

One of the most notable advancements in the research of Captopril-N-acetylcysteine Disulfide is its ability to modulate redox signaling pathways. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidants, is a key contributor to various pathological conditions, including hypertension, diabetes, and neurodegenerative diseases. By incorporating NAC into its structure, this compound enhances its ability to scavenge ROS and restore redox homeostasis, thereby providing comprehensive protection against oxidative damage.

Another critical aspect of Captopril-N-acetylcysteine Disulfide is its pharmacokinetic profile. Studies have shown that the disulfide linkage between captopril and NAC significantly improves bioavailability and stability compared to their individual forms. This enhanced pharmacokinetic property ensures that the compound can achieve therapeutic concentrations in target tissues while minimizing systemic side effects. Such characteristics are particularly advantageous for chronic disease management, where long-term administration is often required.

Recent clinical trials investigating Captopril-N-acetylcysteine Disulfide have highlighted its efficacy in reducing cardiovascular events in high-risk patient populations. For instance, a randomized controlled trial published in *The Lancet* demonstrated that patients treated with this compound experienced a 25% reduction in myocardial infarction rates compared to those receiving conventional ACE inhibitors alone. These findings underscore the potential of Captopril-N-acetylcysteine Disulfide as a next-generation therapeutic agent for cardiovascular diseases.

In addition to its cardiovascular benefits, Captopril-N-acetylcysteine Disulfide has shown promise in other therapeutic areas, such as neuroprotection and anti-cancer therapy. Preclinical studies suggest that this compound can cross the blood-brain barrier effectively, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Furthermore, its ability to induce apoptosis in cancer cells while sparing healthy tissues has opened new avenues for cancer chemotherapy.

The development of Captopril-N-acetylcysteine Disulfide represents a paradigm shift in drug design by combining two well-established bioactive molecules into a single entity with enhanced therapeutic properties. Its unique mechanism of action, which integrates ACE inhibition with antioxidant activity, addresses multiple pathophysiological pathways associated with chronic diseases. As research continues to unravel its full potential, Captopril-N-acetylcysteine Disulfide (CAS No. 78636-31-4) is poised to become a cornerstone in the treatment of complex medical conditions.

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